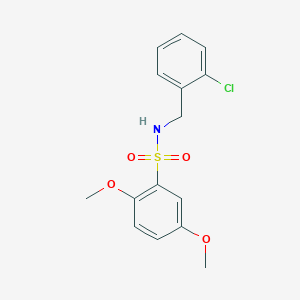
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide
描述
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorobenzyl group and two methoxy groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 2-chlorobenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy groups and the aromatic ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include reduced forms of the aromatic ring or methoxy groups.
Hydrolysis: Products include sulfonic acids and amines.
科学研究应用
Chemistry: N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor in various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry: The compound finds applications in the development of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
N-(2-chlorobenzyl)-substituted hydroxamate: This compound shares the 2-chlorobenzyl group but has a hydroxamate functional group instead of a sulfonamide.
2,5-dimethoxybenzenesulfonamide: This compound lacks the 2-chlorobenzyl group but retains the sulfonamide and methoxy groups.
Uniqueness: N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide is unique due to the combination of the 2-chlorobenzyl group and the 2,5-dimethoxybenzenesulfonamide structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the 2-chlorobenzyl group can enhance its binding affinity to certain biological targets, while the methoxy groups can influence its solubility and reactivity.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-12-7-8-14(21-2)15(9-12)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOMBPVOTYCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














